(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H18FN3O3S and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding to the catalytic and second aryl binding site of the protein . This inhibitory action on PTP1B leads to enhanced insulin and leptin signaling, which can be beneficial in the management of Type II diabetes .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and promote weight loss, which are beneficial effects for individuals with Type II diabetes .
Result of Action
The compound exhibits good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also demonstrates good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results indicate that the compound can effectively enhance insulin and leptin signaling, thereby improving glucose homeostasis and energy balance.
Activité Biologique
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a benzo[d]thiazole core, which is known for its diverse biological activities. The synthesis typically involves multi-step processes, including:
- Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with aldehydes or ketones.
- Introduction of Functional Groups : Acetamido and methoxyethyl groups are introduced through specific reactions with acetic anhydride and alkylation using 2-methoxyethyl bromide, respectively.
Anticancer Properties
Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. A study evaluated various benzothiazole derivatives for their in vitro anticancer effects against different cancer cell lines, including U937 (a procaspase-3 over-expressing line) and MCF-7 (a procaspase-3 non-expressing line). The results showed promising selectivity and potency, with some compounds achieving IC50 values as low as 5.2 μM .
Mechanism of Action : The mechanism underlying the anticancer effects involves the activation of procaspase-3 to caspase-3, leading to apoptosis in cancer cells. Structure–activity relationship (SAR) analysis revealed that the presence of specific functional groups is crucial for enhancing anticancer activity .
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have been studied for their antimicrobial effects. Compounds similar to this compound have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
8j | U937 | 5.2 | Procaspase-3 activation |
8k | U937 | 6.6 | Procaspase-3 activation |
PAC-1 | U937 | 0.1 | Positive control |
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
- Study on Anticancer Activity : A comprehensive evaluation was conducted on a series of benzothiazole derivatives where this compound was included as a test compound. The study concluded that this compound effectively induced apoptosis through caspase activation in U937 cells, showcasing its potential as a therapeutic agent .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of benzothiazole derivatives indicated that compounds similar to this compound exhibited significant inhibitory effects against various pathogenic bacteria, supporting their potential use in clinical settings.
Propriétés
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-12(24)21-15-6-7-16-17(11-15)27-19(23(16)8-9-26-2)22-18(25)13-4-3-5-14(20)10-13/h3-7,10-11H,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSEUQVUDWXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)F)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.